![molecular formula C9H14ClNO B1336364 N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide CAS No. 90797-09-4](/img/structure/B1336364.png)

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide

説明

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives involves various chemical reactions. For instance, the condensation of endo-S-methyl-N′-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl) isothiosemicarbazide with primary amines results in a series of amides with different N-amide substituents . Another example is the preparation of N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl or dimethylamino)bicyclo[2.2.1]hept-2-ene-2-carbothioamides, which are synthesized in excellent yields by reacting the corresponding carbothioamides with aromatic or heterocyclic acyl chlorides . These methods demonstrate the versatility of bicyclo[2.2.1]heptane as a scaffold for synthesizing a variety of functionalized compounds.

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives is confirmed using spectroscopic methods such as 1D/2D NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . The structural analyses reveal that the rigid molecular part is often the endo-bicyclo[2.2.1]hept-5-ene-2-carboxamide fragment, and the orientation of substituents is influenced by the chemical character of N-amide substituents . These findings are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.2.1]heptane derivatives are diverse. For example, the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides yields amino alcohols with a norbornene fragment and a sulfonamide group . Additionally, the aminolysis of N-[(oxiran-2-yl)methyl]arenesulfonamides leads to the selective opening of the epoxy ring . These reactions demonstrate the reactivity of the bicyclo[2.2.1]heptane moiety and its utility in constructing complex molecules with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives are influenced by their molecular structure. The solid-state IR spectra and X-ray analysis indicate patterns of intermolecular association, such as hydrogen bonding, which affect the positions of vibrational bands in the IR spectrum . The NMR spectral analysis of various derivatives provides insights into the chemical shifts and coupling constants, which are affected by minor conformational changes upon substitution . These properties are essential for the identification and characterization of these compounds, as well as for predicting their behavior in different environments.

科学的研究の応用

Chemical Transformations

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide and its derivatives are involved in various chemical transformations. For instance, the conversion of Bicyclo[3.2.0]hept-2-en-6-one into Cyclopentadienylacetic Acid Derivatives involves a reaction with O- or N-nucleophiles yielding cyclopentadien-5′-yl-acetates or acetamides, demonstrating the compound's reactivity and potential in synthesizing complex organic structures (Wallquist, Rey, & Dreiding, 1983).

Synthesis of Ureas and Isosteric Analogs

The synthesis of 1,3-disubstituted ureas containing lipophilic groups, using reactions involving N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide derivatives, shows potential for creating inhibitors of RNA virus replication and human soluble epoxide hydrolase. This highlights the compound's importance in medicinal chemistry and antiviral research (Pitushkin, Burmistrov, & Butov, 2020).

Polymerization and Catalysis

In the field of polymer science, derivatives of N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide are used in the synthesis of esters by addition of chloroacetic acid to cage-like cyclic olefins. These chloroacetic acid esters are of interest as potential insecticides for plant protection, indicating the compound's role in synthesizing agriculturally relevant chemicals (Mamedov, Kadyrly, & Kulieva, 2009).

Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Potential

Compounds derived from N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide have been synthesized and tested for their potential in various biological activities. For example, certain derivatives show significant anticonvulsant protection, hypoglycemic activity, and anti-inflammatory potential, which could lead to new therapeutic drugs (Aboul-Enein, El-Azzouny, Maklad, Sokeirik, & Safwat, 2006).

Gold- and Brønsted Acid

-Catalyzed ReactionsThe use of N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide derivatives in gold- and Brønsted acid-catalyzed reactions has been studied. A notable application is the cycloisomerization of 1,8-diynyl vinyl acetates to Bicyclo[2.2.1]hept-2-en-7-ones, which demonstrates the compound's utility in facilitating complex organic transformations under mild conditions. This contributes to the advancement of synthetic methodologies in organic chemistry (Chen, Day, Teo, & Chan, 2016).

Catalysts for Polymerization

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide derivatives have also been utilized as catalysts for the polymerization of norbornene derivatives with functional groups. This application underscores the significance of these compounds in the field of polymer chemistry, contributing to the development of functionalized polymers with potential applications in various industries (Mathew, Reinmuth, Melia, Swords, & Risse, 1996).

Safety And Hazards

特性

IUPAC Name |

N-(2-bicyclo[2.2.1]heptanyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c10-5-9(12)11-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMKVWXYLYWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424574 | |

| Record name | N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide | |

CAS RN |

90797-09-4 | |

| Record name | N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

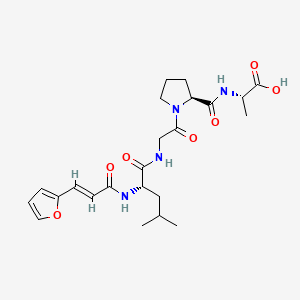

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)